molecular formula C6H15ClN2O B2834684 trans-2-Hydrazinocyclohexanol hydrochloride CAS No. 6611-66-1

trans-2-Hydrazinocyclohexanol hydrochloride

Cat. No. B2834684
CAS RN: 6611-66-1
M. Wt: 166.65
InChI Key: IOPQZDZXPXYHRL-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“trans-2-Hydrazinocyclohexanol hydrochloride” is a chemical compound with the CAS Number: 6611-66-1 . It has a molecular weight of 166.65 and its IUPAC name is (1R,2R)-2-hydrazinylcyclohexan-1-ol hydrochloride . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The molecular structure of “trans-2-Hydrazinocyclohexanol hydrochloride” is represented by the InChI code: 1S/C6H14N2O.ClH/c7-8-5-3-1-2-4-6(5)9;/h5-6,8-9H,1-4,7H2;1H/t5-,6-;/m1./s1 . It contains a total of 23 bonds, including 9 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 N hydrazine, 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

“trans-2-Hydrazinocyclohexanol hydrochloride” is a solid substance stored at room temperature . It has a molecular weight of 166.65 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Reaction with Thionyl Chloride
Research on trans-2-Acylaminocyclanols, including trans-2-Acetamidocyclohexanol, reveals its conversion to D,L-2-methyl-4,5-cis-cyclohexanooxazoline hydrochloride upon reaction with thionyl chloride. This transformation is significant for synthesizing cis-2-aminocyclohexanol derivatives, showcasing the precursor's versatility in organic synthesis and potential pharmaceutical applications (Bannard, Gibson, & Parkkari, 1971).

Oxidation Processes
The compound is involved in the oxidation processes to synthesize 2,2,5,5-tetrachloro-1,6-hexanedioic acid, indicating its importance in the preparation of industrially relevant chemicals. Starting from trans-1,2-cyclohexanediol, it undergoes quantitative conversion in a series of steps, showcasing the role of trans-2-Hydrazinocyclohexanol hydrochloride derivatives in complex chemical syntheses (Buyck et al., 2010).

Enzymatic Hydrolysis
The enzymatic hydrolysis of trans-3-bromo-1,2-epoxycyclohexane, yielding products including 2,3-epoxycyclohexanol, highlights the compound's relevance in understanding enzymatic reaction mechanisms. This research provides insight into the general base catalysis of enzymatic epoxide hydration, contributing to the fundamental understanding of enzyme action on cyclohexanol derivatives (Bellucci et al., 1981).

Catalytic Deactivation Studies
Studies on the liquid phase hydrodechlorination over supported Pd catalysts, utilizing cyclohexanone derivatives, shed light on catalyst deactivation mechanisms. Such research is crucial for optimizing industrial processes involving cyclohexanol derivatives, enhancing efficiency and sustainability (Yuan & Keane, 2003).

properties

IUPAC Name

(1R,2R)-2-hydrazinylcyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c7-8-5-3-1-2-4-6(5)9;/h5-6,8-9H,1-4,7H2;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPQZDZXPXYHRL-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Hydrazinocyclohexanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.